molecular formula C8H16N2O B2749376 [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287273-18-9

[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No. B2749376
CAS RN: 2287273-18-9
M. Wt: 156.229
InChI Key: ITQRGBZKUGLQFL-UHFFFAOYSA-N
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Description

[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, also known as MBP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood. However, it is believed that [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine interacts with cellular membranes and disrupts the function of certain proteins involved in cell growth and survival. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has also been shown to have antioxidant activity. This makes it a potential treatment for oxidative stress-related diseases. However, further studies are needed to fully understand the biochemical and physiological effects of [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine.

Advantages and Limitations for Lab Experiments

One advantage of using [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments is its high purity and yield. Additionally, [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is relatively easy to synthesize and can be produced in large quantities. However, one limitation is that the exact mechanism of action of [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the exact mechanism of action of [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine and to optimize its use as an anti-cancer and anti-inflammatory agent. Finally, research on the potential side effects of [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is needed to ensure its safety for use in humans.
In conclusion, [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is a promising chemical compound that has potential applications in the field of medicine. Its anti-cancer, anti-inflammatory, and antioxidant properties make it a potential treatment for a variety of diseases. However, further research is needed to fully understand its mechanism of action and to optimize its use in lab experiments and clinical settings.

Synthesis Methods

The synthesis of [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves the reaction of bicyclo[1.1.1]pentane-1-carbonyl chloride with hydrazine hydrate in the presence of triethylamine and methanol. This method has been optimized to produce high yields of pure [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine.

Scientific Research Applications

[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been studied for its potential as an anti-cancer agent. In vitro studies have shown that [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, [3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

properties

IUPAC Name

[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-11-3-2-7-4-8(5-7,6-7)10-9/h10H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQRGBZKUGLQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC12CC(C1)(C2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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